3,3-Difluoro-1-methyl-cyclobutanol
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Overview
Description
3,3-Difluoro-1-methyl-cyclobutanol is a chemical compound with the molecular formula C5H8F2O It is a cyclobutanol derivative where two fluorine atoms are attached to the third carbon and a methyl group is attached to the first carbon of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methyl-cyclobutanol typically involves the introduction of fluorine atoms into a cyclobutane ring. One common method is the difluoromethylation of cyclobutanol derivatives. This can be achieved using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under mild conditions to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methyl-cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3,3-Difluoro-1-methyl-cyclobutanone.
Reduction: 3,3-Difluoro-1-methyl-cyclobutane.
Substitution: Various substituted cyclobutanol derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-1-methyl-cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methyl-cyclobutanol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanol: Similar structure but lacks the methyl group.
1-Methyl-3,3-difluorocyclobutane: Similar structure but lacks the hydroxyl group.
3,3-Difluoro-1-methylcyclobutylmethanol: Similar structure with an additional methylene group.
Uniqueness
3,3-Difluoro-1-methyl-cyclobutanol is unique due to the presence of both fluorine atoms and a methyl group on the cyclobutane ring. This combination of substituents can significantly influence the compound’s reactivity and binding properties, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C5H8F2O |
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Molecular Weight |
122.11 g/mol |
IUPAC Name |
3,3-difluoro-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C5H8F2O/c1-4(8)2-5(6,7)3-4/h8H,2-3H2,1H3 |
InChI Key |
NUCXHBHYIAPOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(F)F)O |
Origin of Product |
United States |
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